Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate
Overview
Description
Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate is a useful research compound. Its molecular formula is C23H38N2O8 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Application in Dental Composite Bonding
A study by Misra (1989) focused on the adsorption of a similar compound, 4-methacryloxyethyl trimellitate anhydride (4-META), onto synthetic hydroxyapatite to understand its role in dental restorative composite bonding. The research demonstrated that the bonding between teeth and restorative resin containing 4-META is primarily micromechanical rather than chemical in nature. This finding is crucial for improving dental composite materials used for tooth restoration (Misra, 1989).
Enhancement of Dental Adhesion
Nakabayashi, Kojima, and Masuhara (1982) examined the effectiveness of 4-META in promoting adhesion between acrylic rods and etched dentine and enamel. Their study revealed that etching tooth substrates with citric acid and ferric chloride solution before adhesion, combined with the use of monomers like 4-META, significantly enhanced adhesion. This research is significant for the development of dental adhesives and bonding agents (Nakabayashi, Kojima, & Masuhara, 1982).
Resin-Dentin Hybrid Layer Formation
Further research by Nakabayashi (1992) revealed that 4-META adhesive resin, when applied to dentin pretreated with citric acid and ferric chloride, forms a transitional zone of resin-reinforced dentin, known as the hybrid layer. This layer is essential for achieving high tensile bond strengths, indicating the compound's significant role in creating durable dental adhesives (Nakabayashi, 1992).
Polymerization Studies
A study by Lowe, Sumerlin, and McCormick (2003) on the direct polymerization of a related compound, 2-methacryloxyethyl glucoside (MAGlu), under controlled conditions, demonstrates the potential of such compounds in the development of novel polymers. These polymers could have various applications, including in biocompatible materials (Lowe, Sumerlin, & McCormick, 2003).
Interaction with Hydroxyapatite
The study of 4-MET's interaction with hydroxyapatite, as explored by Nagakane et al. (2006), using X-ray Photoelectron Spectroscopy, provides insights into its potential applications in dental materials and bone graft substitutes. The study highlights the chemical bonding mechanisms of such compounds with calcium in hydroxyapatite, a key component in bones and teeth (Nagakane et al., 2006).
Applications in Dental Adhesive Technology
Leung and Morris (1997) utilized Raman microprobe spectroscopy to study the effects of post-extraction treatments of human dentin on the penetration of a dental adhesive containing 4-MET. This research provides valuable insights into the behavior of dental adhesives under varying conditions, which is crucial for their effective application in dentistry (Leung & Morris, 1997).
Enhancing Properties of Mineral Trioxide Aggregate
The study by Chung, Kim, Ko, and Yang (2011) explored the combination of 4-META/MMA-TBB resin with mineral trioxide aggregate (MTA) to improve MTA's setting and handling properties. This investigation into the biologic reactions and potential clinical applications of the mixture has implications for endodontic treatments and dental restoration materials (Chung, Kim, Ko, & Yang, 2011).
In Vivo Creation of Resin-Dentin Hybrid Layer
Nakabayashi, Ashizawa, and Nakamura (1992) demonstrated the formation of a resin-dentin hybrid layer in vital human dentin using a resin containing 4-META. This finding is significant for understanding the long-term performance and durability of dental adhesives and composites in clinical settings (Nakabayashi, Ashizawa, & Nakamura, 1992).
Biocompatible Polymer Synthesis
Ma et al. (2003) researched the synthesis of well-defined biocompatible block copolymers using 2-methacryloyloxyethyl phosphorylcholine, a compound related to Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate. Their work highlights the importance of such compounds in creating biocompatible materials for biomedical applications (Ma et al., 2003).
Properties
IUPAC Name |
2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O8/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-18(5)14-23(6,7)15-25-22(29)33-13-11-31-20(27)17(3)4/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKHZPDUBLCUHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
109895-09-2, 168275-21-6 | |
Record name | 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109895-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(oxy-1,2-ethanediyl), α,α′-[(2,2,4-trimethyl-1,6-hexanediyl)bis(iminocarbonyl)]bis[ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168275-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID70866034 | |
Record name | 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Polysciences MSDS] | |
Record name | Urethane dimethacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1253 | |
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CAS No. |
41137-60-4, 72869-86-4 | |
Record name | 7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diol dimethacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41137-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041137604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urethane dimethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072869864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,7,9(or 7,9,9)-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DI-2-METHACRYLOXYETHYL 2,2,4-TRIMETHYLHEXAMETHYLENEDICARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAC5R928KV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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